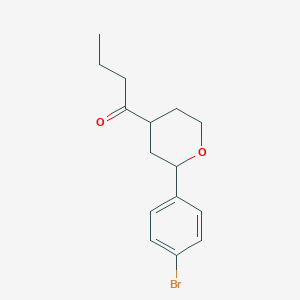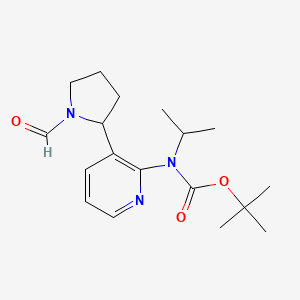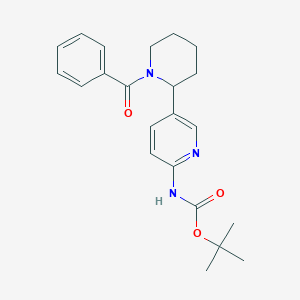
3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Introduction of Hydroxyl Group: The hydroxyl group at the 4-position can be introduced via a selective hydroxylation reaction.
Esterification: The tert-butyl and ethyl ester groups are introduced through esterification reactions using tert-butyl alcohol and ethanol, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, piperidine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry research may explore this compound for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate would depend on its specific biological target. Generally, piperidine derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound with a simple piperidine ring.
4-Hydroxypiperidine: A derivative with a hydroxyl group at the 4-position.
1,3-Dicarboxylate Piperidine: A derivative with carboxylate groups at the 1 and 3 positions.
Uniqueness
3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and ethyl ester groups, which can influence its chemical reactivity and biological activity. The specific stereochemistry (3R,4S) also adds to its uniqueness, potentially affecting its interaction with biological targets.
Propiedades
Fórmula molecular |
C13H23NO5 |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
3-O-tert-butyl 1-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-12(17)14-7-6-10(15)9(8-14)11(16)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |
Clave InChI |
WZAYZEMFWFUFGV-ZJUUUORDSA-N |
SMILES isomérico |
CCOC(=O)N1CC[C@@H]([C@@H](C1)C(=O)OC(C)(C)C)O |
SMILES canónico |
CCOC(=O)N1CCC(C(C1)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1S,2S,5S)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11815480.png)
![2-(2,2-Difluoroethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11815501.png)



![1|A-(|A-D-Glucopyranosyloxy)-1,4a|A,5,6,7,7a|A-hexahydro-5|A,7|A-dihydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B11815524.png)





![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11815560.png)

